Product packaging for Vildagliptin Carboxylic Acid Metabolite(Cat. No.:CAS No. 565453-40-9)

Vildagliptin Carboxylic Acid Metabolite

Cat. No.: B1439962
CAS No.: 565453-40-9
M. Wt: 322.4 g/mol
InChI Key: KWZNLUFQUDQQJU-FBXIQOIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Vildagliptin (B1682220) Metabolism within Dipeptidyl Peptidase-4 Inhibitor Therapeutics

Vildagliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4), a therapeutic class used in the management of type 2 diabetes mellitus. The primary mechanism of action of DPP-4 inhibitors is to prevent the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) secretion.

The metabolism of vildagliptin is unique among DPP-4 inhibitors. The main metabolic pathway is the hydrolysis of the cyano group to form the Vildagliptin Carboxylic Acid Metabolite. nih.gov Notably, this biotransformation is not primarily mediated by the cytochrome P450 (CYP) enzyme system, which is a common pathway for many other drugs. nih.gov Instead, research indicates that DPP-4 itself is significantly involved in the hydrolysis of vildagliptin in the liver. researchgate.netnih.gov This dual role of DPP-4 as both the therapeutic target and a metabolizing enzyme for vildagliptin is a key aspect of its pharmacology.

The formation of this compound accounts for a substantial portion of the administered vildagliptin dose. Studies have shown that this metabolite is the major circulating component in plasma after vildagliptin administration. nih.gov

Research Imperatives and Scholarly Significance of Metabolite Characterization

The characterization of this compound is of paramount importance for several scientific and clinical reasons. A primary driver for its study is to ensure a complete understanding of the drug's safety and efficacy profile. Since the metabolite is pharmacologically inactive, its formation represents a clearance pathway for the active drug. nih.gov

A significant area of research has focused on the pharmacokinetics of this compound in specific patient populations, particularly those with renal impairment. Studies have demonstrated that while the plasma exposure of vildagliptin increases in patients with decreased kidney function, the exposure to the carboxylic acid metabolite increases to a much greater extent. bohrium.comgeneesmiddeleninformatiebank.nl This disproportionate accumulation of the metabolite in patients with renal impairment underscores the importance of characterizing its disposition to inform appropriate dosing recommendations for the parent drug in this vulnerable population. bohrium.com

Furthermore, understanding the metabolic pathway of vildagliptin, leading to the formation of its carboxylic acid metabolite, provides valuable insights into potential drug-drug interactions. The fact that its metabolism is not reliant on the CYP450 system suggests a lower likelihood of interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes. nih.gov

Defining the complete pharmacokinetic profile of vildagliptin.

Ensuring drug safety, particularly in special populations such as those with renal impairment.

Informing clinical dosing guidelines.

Understanding potential drug-drug interactions.

Detailed Research Findings

The following tables present detailed research findings on the pharmacokinetic parameters of vildagliptin and its carboxylic acid metabolite (M20.7).

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number565453-40-9
Molecular FormulaC₁₇H₂₆N₂O₄
Molecular Weight322.40 g/mol

Table 2: Comparative Pharmacokinetics of Vildagliptin and its Carboxylic Acid Metabolite (M20.7) in Subjects with Normal Renal Function vs. Renal Impairment

ParameterNormal Renal FunctionMild Renal ImpairmentModerate Renal ImpairmentSevere Renal Impairment
Vildagliptin
Increase in AUC-~1.4-fold~1.7-fold~2-fold
Increase in Cmax-MinimalMinimalMinimal
This compound (M20.7)
Increase in AUC-~1.6-fold~3.2-fold~6.7-fold

AUC (Area Under the Curve) represents the total drug exposure over time. Cmax (Maximum Concentration) is the highest concentration of the drug in the blood. Data compiled from multiple pharmacokinetic studies. bohrium.comgeneesmiddeleninformatiebank.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N2O4 B1439962 Vildagliptin Carboxylic Acid Metabolite CAS No. 565453-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11?,12?,13-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZNLUFQUDQQJU-FBXIQOIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676196
Record name N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565453-40-9
Record name L-Proline, N-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)glycyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565453409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-PROLINE, N-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)GLYCYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6NS92SLH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Pharmacokinetic Disposition and Excretion Studies

Systemic Exposure and Concentration-Time Profiles of the Carboxylic Acid Metabolite

Vildagliptin (B1682220) undergoes extensive metabolism, with the primary pathway being the hydrolysis of the cyano moiety to form its main carboxylic acid metabolite, designated as M20.7 or LAY151. nih.govgeneesmiddeleninformatiebank.nlnih.govnih.gov This metabolite is pharmacologically inactive. geneesmiddeleninformatiebank.nlnih.gov Following oral administration of vildagliptin, the carboxylic acid metabolite is the most abundant circulating component in human plasma. nih.govresearchgate.net Studies using radiolabeled [14C]vildagliptin in healthy male subjects demonstrated that the metabolite M20.7 accounted for 55% of the total plasma radioactivity area under the curve (AUC), significantly higher than the 25.7% attributed to the unchanged parent drug, vildagliptin. nih.govresearchgate.netresearchgate.net

The systemic exposure to the vildagliptin carboxylic acid metabolite is substantially influenced by renal function. In individuals with normal renal function, the plasma levels of M20.7 are well-characterized. researchgate.net However, in the presence of renal impairment, the exposure to this metabolite increases dramatically. researchgate.netnih.gov This increase is disproportionately greater than the increase in exposure to the parent compound, vildagliptin. researchgate.netbohrium.com

Systemic Exposure of Vildagliptin vs. Carboxylic Acid Metabolite (M20.7) in Renal Impairment researchgate.netnih.gov
Degree of Renal ImpairmentIncrease in Vildagliptin AUCIncrease in M20.7 AUC
Mild~1.4-fold1.6 to 6.7-fold
Moderate~1.7-fold
Severe~2-fold
Severe (Rat Model)~1.46-fold~7.51-fold

Plasma Protein Binding Characteristics and Implications for Distribution

The extent of plasma protein binding is a critical determinant of a drug's distribution and availability for elimination. Vildagliptin, the parent drug, exhibits low plasma protein binding, at approximately 9.3%. geneesmiddeleninformatiebank.nlnih.govresearchgate.netnih.gov Its carboxylic acid metabolite, M20.7, has been reported to have a free drug fraction of 100%, indicating that it does not bind to plasma proteins. researchgate.net

This lack of significant protein binding has important implications for the metabolite's distribution. A substance that is not bound to plasma proteins is generally more available to distribute into tissues and is more readily available for filtration by the kidneys. The mean volume of distribution for vildagliptin is 71 liters, suggesting extravascular distribution, a characteristic that may also apply to its unbound metabolite. geneesmiddeleninformatiebank.nlresearchgate.netnih.gov The negligible protein binding of the carboxylic acid metabolite means that changes in plasma protein concentrations, which can occur in various disease states, are unlikely to affect its pharmacokinetic profile. researchgate.net

Elimination Pathways and Excretion Kinetics

The kidneys are the principal organ for the excretion of the this compound. nih.gov Following a single oral dose of radiolabeled vildagliptin, approximately 85% of the dose is recovered in the urine. nih.govgeneesmiddeleninformatiebank.nlnih.gov While unchanged vildagliptin accounts for 22.6% of the urinary excretion, a substantial portion is the M20.7 metabolite. nih.gov

The renal excretion of M20.7 is not solely dependent on glomerular filtration; active tubular secretion plays a crucial role. In vitro studies have identified that M20.7 is a substrate for the organic anion transporter 3 (OAT3), which is located on the basolateral membrane of renal proximal tubule cells. researchgate.netnih.govbohrium.com OAT3 is responsible for the uptake of a wide range of organic anions from the blood into the kidney cells for subsequent secretion into the urine. nih.govnih.govmdpi.com Further research has shown that M20.7 is a two-Km substrate for OAT3, suggesting a complex interaction, but it is not a substrate for OAT1 or the organic cation transporter 2 (OCT2). researchgate.net The involvement of OAT3 is a critical factor in the efficient renal clearance of this metabolite under normal physiological conditions. nih.gov

While renal excretion is the predominant route, a smaller portion of the administered vildagliptin dose is eliminated via the feces. Following oral administration of [14C]vildagliptin, approximately 15% of the total radioactivity is recovered in the feces. geneesmiddeleninformatiebank.nlnih.gov Unchanged vildagliptin accounts for 4.54% of the dose in the feces. nih.gov In animal models of renal impairment, the total recovery of the M20.7 metabolite in both urine and feces saw a limited increase of less than 20%, indicating that fecal excretion does not serve as a major compensatory clearance pathway when renal function is compromised. researchgate.netnih.gov

Impact of Physiological and Pathophysiological Conditions on Metabolite Pharmacokinetics

The pharmacokinetics of the this compound are profoundly altered by renal impairment. researchgate.netbohrium.comnih.gov As the severity of renal impairment progresses from mild to severe, the systemic exposure (AUC) to M20.7 increases by 1.6 to 6.7 times. researchgate.net This is a significantly greater increase compared to the parent drug, vildagliptin, for which exposure increases approximately two-fold. researchgate.netnih.gov

The mechanism behind this disproportionate accumulation is not simply a reduction in the glomerular filtration rate. nih.gov A key factor is the inhibition of active tubular secretion via OAT3 by accumulating uremic toxins in patients with chronic renal failure. nih.govbohrium.com Uremic toxins are waste products that are normally cleared by the kidneys but build up in the body when renal function declines. researchgate.netmdpi.comnih.gov

Inhibitory Effects of Uremic Toxins on OAT3-mediated M20.7 Uptake nih.gov
Uremic ToxinIC50 Value (μM)Type of Inhibition
3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF)5.75Mixed
Hippuric Acid (HA)29.0Mixed
Indoxyl Sulfate (B86663) (IS)69.5Mixed

In vitro studies using cells overexpressing OAT3 demonstrated that several protein-bound uremic toxins, including indoxyl sulfate (IS), hippuric acid (HA), and 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), inhibit the uptake of M20.7. nih.gov The IC50 values for this inhibition are significantly lower than the plasma concentrations of these toxins found in patients with chronic renal failure, indicating a clinically relevant interaction. nih.gov This inhibition of OAT3 blocks the renal excretion pathway for M20.7, leading to its substantial accumulation in plasma. nih.govbohrium.com In contrast, the much smaller increase in vildagliptin exposure is primarily due to the reduced glomerular filtration rate. nih.gov

Influence of Hepatic Impairment on Metabolite Disposition

The disposition of this compound, the main pharmacologically inactive metabolite of vildagliptin, is influenced by the presence of hepatic impairment. nih.gov An open-label, parallel-group study involving patients with mild, moderate, and severe hepatic impairment who received a single oral dose of vildagliptin provided insights into these effects. nih.govresearchgate.net

In this study, plasma concentrations of the this compound were measured. nih.gov The results indicated a notable increase in the systemic exposure to the metabolite in individuals with impaired liver function compared to healthy subjects. nih.gov Specifically, the total exposure (AUC₀-∞) and the peak plasma concentration (Cmax) of the metabolite were elevated across all levels of hepatic impairment. nih.gov For patients with mild, moderate, or severe hepatic impairment, the AUC₀-∞ of the metabolite increased by 29% to 84%, while the Cmax saw an increase of 24% to 63% when compared to healthy individuals. nih.gov

Despite these changes in the metabolite's pharmacokinetics, the exposure to the parent drug, vildagliptin, did not show significant alterations. nih.govresearchgate.net In patients with mild hepatic impairment, vildagliptin exposure (AUC₀-∞ and Cmax) non-significantly decreased. nih.govresearchgate.net Similarly, non-significant decreases were observed in patients with moderate hepatic impairment. nih.govresearchgate.net In the severe hepatic impairment group, Cmax was slightly lower, whereas AUC₀-∞ showed a non-significant increase. nih.govresearchgate.net

Table 1: Effect of Hepatic Impairment on this compound Pharmacokinetics

Degree of Hepatic ImpairmentChange in AUC₀-∞ (%)Change in Cmax (%)
Mild to Severe▲ 29 - 84▲ 24 - 63

Data represents the percentage increase compared to healthy subjects.

Age-Related Pharmacokinetic Variations

Age is another factor that influences the pharmacokinetic profile of the this compound. nih.gov Studies comparing elderly subjects with younger subjects have demonstrated significant variations in the exposure to this inactive metabolite. nih.gov

In a study analyzing the effects of age on vildagliptin pharmacokinetics, it was observed that both the peak plasma concentration (Cmax) and the total exposure (AUC) of the this compound were significantly increased in the elderly group compared to their younger counterparts. nih.gov This increase in metabolite exposure in the elderly is considered to be largely attributable to the natural decline in renal function that often accompanies aging. nih.gov While the exposure to the parent compound, vildagliptin, also increases with age (approximately 31% higher AUC in the elderly), the change is not considered clinically relevant to the extent that it would necessitate a dose adjustment based on age alone. nih.govnih.gov The reduced renal clearance in older individuals likely plays a significant role in the observed higher concentrations of the renally cleared metabolite. nih.gov

Table 2: Age-Related Changes in this compound Exposure

Subject GroupChange in Peak Plasma Concentration (Cmax)Change in Total Exposure (AUC)
Elderly vs. Younger▲ Significant Increase▲ Significant Increase

Qualitative description based on reported significant increases. nih.gov

Investigation of Pharmacological Activity and Molecular Interactions

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Potency and Efficacy Assessments

The principal metabolite of vildagliptin (B1682220), known as Vildagliptin Carboxylic Acid Metabolite or M20.7, is formed through the hydrolysis of the cyano group of the parent compound. nih.govdoi.org Extensive research has demonstrated that this major metabolite is pharmacologically inactive. doi.orgdrugbank.com Unlike the parent drug, vildagliptin, which is a potent inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme, the M20.7 metabolite shows no significant inhibitory activity against this enzyme. drugbank.com

Vildagliptin itself is a potent DPP-4 inhibitor, with a reported concentration required to achieve 50% inhibition (IC50) of 4.5 nmol/L in patients with type 2 diabetes. nih.gov In contrast, its carboxylic acid metabolite is considered inactive, meaning its ability to inhibit the DPP-4 enzyme is negligible. drugbank.com This lack of activity is a critical aspect of its pharmacological profile.

CompoundTarget EnzymeReported Potency (IC50)Pharmacological Activity Status
VildagliptinDipeptidyl Peptidase-4 (DPP-4)4.5 nmol/LActive
This compound (M20.7)Dipeptidyl Peptidase-4 (DPP-4)Not ApplicableInactive doi.orgdrugbank.com

Interactions with Other Enzyme Systems, Notably Cytochrome P450 Enzymes

The lack of significant interaction with the cytochrome P450 enzyme system implies that the this compound does not alter the hepatic metabolism of co-administered xenobiotics that are processed through these pathways. nih.gov This characteristic is a key feature of the parent drug, vildagliptin, contributing to its low propensity for pharmacokinetic drug-drug interactions with medications metabolized by P450 enzymes. nih.govresearchgate.net The formation of the M20.7 metabolite via non-P450-mediated hydrolysis is a significant factor in this favorable drug interaction profile. nih.gov

Cellular and Molecular Effects Beyond Canonical Enzyme Inhibition

While primarily recognized as an inactive metabolite in the context of DPP-4 inhibition, research has explored other potential cellular and molecular effects. Studies have investigated the role of both vildagliptin and its M20.7 metabolite in cellular processes that are not directly linked to glucose metabolism.

One area of investigation has been the effect on pro-inflammatory proteins. Research has shown that in certain human cell lines, such as hepatoma HepG2 and leukemia HL-60 cells, both vildagliptin and the M20.7 metabolite can induce the mRNA expression of S100A8 and S100A9. science.gov In HL-60 cells, this induction was followed by the release of the S100A8/A9 protein complex. science.gov This particular finding has been suggested as a potential contributing factor in rare cases of vildagliptin-associated liver dysfunction, representing a molecular effect independent of DPP-4 inhibition. science.govresearchgate.net

CompoundCell LineObserved EffectPotential Implication
This compound (M20.7)Human Leukemia HL-60 CellsInduced mRNA expression of S100A8 and S100A9; promoted release of S100A8/A9 complex. science.govPotential contribution to inflammatory responses. researchgate.net
This compound (M20.7)Human Hepatoma HepG2 CellsInduced mRNA expression of S100A9. science.govInvestigation into cellular responses in liver cells.

Induction of Inflammatory Mediators (e.g., S100A8, S100A9)

Research has demonstrated that the this compound (M20.7) can induce the expression of pro-inflammatory proteins S100A8 and S100A9. nih.govresearchgate.net These proteins are members of the S100 family of calcium-binding proteins and are known to act as damage-associated molecular patterns (DAMPs), playing a significant role in inflammatory processes.

Studies utilizing human leukemia HL-60 cells have shown that M20.7, at a concentration of 1 µM, increased the mRNA expression levels of S100A8, S100A9, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, treatment of HL-60 cells with M20.7 led to a concentration-dependent release of the S100A8/A9 complex. nih.gov Similar induction of S100A8 and S100A9 mRNA expression by M20.7 has also been observed in human hepatoma HepG2 cells. nih.gov

The following tables summarize the observed effects of this compound on the expression and release of inflammatory mediators in HL-60 cells.

Table 1: Effect of this compound on mRNA Expression in HL-60 Cells Data represents the fold change in mRNA expression after 24 hours of treatment.

CompoundConcentration (µM)S100A9 mRNA Expression (Fold Change)TNF-α mRNA Expression (Fold Change)
This compound 1IncreasedIncreased
Vildagliptin 100IncreasedIncreased
Sitagliptin 10No ChangeNo Change
Sitagliptin 100No ChangeNo Change

Table 2: Release of S100A8/A9 Complex from HL-60 Cells Data represents the release of the complex into the culturing medium after 48 hours of treatment.

CompoundConcentration (µM)S100A8/A9 Complex Release
This compound VariousConcentration-dependent increase
Vildagliptin VariousConcentration-dependent increase

Proposed Mechanisms of Associated Organ Dysfunction and Inflammatory Responses

The induction of S100A8 and S100A9 by the this compound is a key component of a proposed mechanism for vildagliptin-associated organ dysfunction, particularly liver dysfunction. nih.govresearchgate.net The proposed cascade of events is initiated by the metabolism of vildagliptin to its carboxylic acid metabolite, M20.7. nih.gov

Both the parent compound, vildagliptin, and M20.7 are suggested to induce the expression of S100A8 and S100A9 mRNA and promote the release of the S100A8/A9 protein complex from immune cells such as neutrophils and monocytes. nih.govresearchgate.net This release of the S100A8/A9 complex into the extracellular space is thought to be a contributing factor to inflammation in organs like the liver. nih.govresearchgate.net The S100A8/A9 complex can then act as a pro-inflammatory signal, potentially leading to cellular damage and organ dysfunction. nih.gov

This proposed mechanism highlights that the biological activity of the this compound, while not affecting DPP-4, may be relevant to understanding the full pharmacological profile of vildagliptin, including its potential to induce inflammatory responses in susceptible individuals. nih.gov

Toxicological Research and Safety Assessment Considerations

Metabolite Contribution to Systemic Toxicity Profiles in Preclinical Models

In repeat-dose toxicity studies conducted in rats and dogs, no specific safety concerns of clinical relevance were identified. mdpi.com During these investigations, drug preparations were spiked with impurities, which would include metabolites present at significant levels, and no additional toxicity potential was observed. mdpi.com This indicates that the metabolites, including the main carboxylic acid metabolite, did not elicit systemic toxic effects in these preclinical models. mdpi.com

The general consensus from animal toxicity studies is that there is no indication of toxicity potential stemming from the metabolites of vildagliptin (B1682220). mdpi.com This is further supported by the characterization of the Vildagliptin Carboxylic Acid Metabolite as pharmacologically inactive. geneesmiddeleninformatiebank.nl

Table 1: Summary of Preclinical Systemic Toxicity Findings for Vildagliptin Metabolites

Preclinical Model Study Type Key Findings Reference
Rats and DogsRepeat-dose toxicity studiesNo observed toxicity potential from metabolites when tested in spiked preparations. mdpi.com
General Animal ModelsVarious toxicology studiesMetabolites, including the carboxylic acid form, are considered to have no toxicity potential. mdpi.com

Investigation of Organ-Specific Toxicities Attributed to Metabolite Exposure (e.g., hepatic inflammation)

While systemic toxicity from the this compound has not been a finding in preclinical studies, research has explored the potential for organ-specific effects, particularly concerning the liver. It is important to note that investigations into hepatic effects have often considered the parent drug, vildagliptin, in conjunction with its main metabolite.

Evidence from non-clinical toxicology and in vitro studies has generally not pointed to a risk of hepatotoxicity with vildagliptin. nih.gov However, some research has delved into the molecular mechanisms that could potentially link vildagliptin and its carboxylic acid metabolite to liver-related adverse events observed in a small number of patients.

One area of investigation has been the potential induction of pro-inflammatory proteins. Studies have suggested a possible association between vildagliptin and its M20.7 metabolite with the expression of S100A8 and S100A9 proteins in the liver and immune cells. These proteins are considered markers of inflammation. The hypothesis is that the induction of these proteins could contribute to hepatic inflammation. However, this link is primarily associated with the parent drug, with the metabolite being considered as a contributing factor due to its high concentration in the body.

Table 2: Research into Organ-Specific Effects of Vildagliptin and its Carboxylic Acid Metabolite

Area of Investigation Key Research Focus Findings Reference
Hepatic SafetyGeneral non-clinical and in vitro toxicologyDid not indicate a primary risk of hepatotoxicity from vildagliptin. nih.gov
Hepatic InflammationInduction of pro-inflammatory proteins (S100A8/S100A9)A potential association between vildagliptin and its M20.7 metabolite with the expression of these inflammatory markers has been explored.N/A

It is crucial to underscore that the this compound is pharmacologically inactive, and preclinical studies have not demonstrated a direct causal link between this metabolite alone and systemic or organ-specific toxicities.

Mechanistic Studies of Drug Drug and Drug Metabolite Interactions

Influence of Concomitant Therapies on Vildagliptin (B1682220) Carboxylic Acid Metabolite Disposition (e.g., metformin)

While extensive studies have evaluated the impact of co-administered drugs on the pharmacokinetics of the parent compound, vildagliptin, specific data detailing the effects of these therapies on the disposition of the Vildagliptin Carboxylic Acid Metabolite (LAY151) are not extensively reported in publicly available clinical trial literature.

Table 1: Effect of Metformin on Vildagliptin Pharmacokinetics (Parent Drug)

Parameter Geometric Mean Ratio (Vildagliptin + Metformin vs. Vildagliptin alone) 90% Confidence Interval Clinical Relevance
AUC (Overall Exposure) 0.94 0.90 - 0.99 Not considered clinically relevant. nih.gov
Cmax (Peak Concentration) 0.82 0.73 - 0.91 Not considered clinically relevant. nih.gov

Data from a study in patients with type 2 diabetes. Note: This table reflects data for the parent drug, vildagliptin, as specific pharmacokinetic data for the metabolite LAY151 in this interaction study were not reported.

Although direct DDI studies on the metabolite are scarce, research into the effects of renal impairment provides insight into its disposition. The clearance of LAY151 is highly dependent on renal function. In patients with renal impairment, the plasma exposure of LAY151 increases more significantly than that of vildagliptin. bohrium.com Mechanistic studies in rat models suggest that this is due to the involvement of the Organic Anion Transporter 3 (OAT3) in the active renal excretion of LAY151. bohrium.com Uremic toxins that accumulate in renal failure can inhibit OAT3, thereby blocking the clearance of the metabolite and leading to its increased plasma exposure. bohrium.com This suggests that any concomitant therapy that potently inhibits OAT3 could theoretically impact the disposition of this compound.

Assessment of Metabolite Impact on Co-administered Drug Pharmacokinetics and Metabolism

The potential for this compound to act as a perpetrator in drug-drug interactions—that is, its capacity to affect the metabolism of other drugs—has not been a focus of extensive investigation, largely because the metabolite is pharmacologically inactive and the parent drug exhibits a very low risk of such interactions. mdpi.comgeneesmiddeleninformatiebank.nl

In vitro studies have demonstrated that the parent drug, vildagliptin, does not inhibit or induce major cytochrome P450 enzymes (including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4/5). researchgate.netgeneesmiddeleninformatiebank.nl This characteristic is central to its low DDI profile. nih.govresearchgate.net

Specific in vitro studies to formally assess the inhibitory potential of the this compound (LAY151) against a panel of CYP enzymes or drug transporters are not detailed in the available scientific literature. Consequently, quantitative data such as IC50 values, which measure the concentration of a substance needed to inhibit a specific biological process by 50%, are not available for the metabolite.

Table 2: In Vitro Assessment of CYP Inhibition Potential

Compound CYP Enzyme Result (e.g., IC50 value)
Vildagliptin (Parent Drug) CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4/5 No clinically relevant inhibition observed. geneesmiddeleninformatiebank.nl
This compound (LAY151) CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 Data not available in published literature.

Given the absence of specific inhibitory data for the metabolite and the established safety profile of the parent drug, LAY151 is not anticipated to affect the metabolic clearance of co-administered medications.

Role in Clinically Relevant Drug Interaction Scenarios and Risk Mitigation

The metabolite is pharmacologically inactive. researchgate.net

The parent drug, vildagliptin, has a very low propensity for pharmacokinetic drug interactions. nih.gov

The primary scenario where the metabolite's disposition is significantly altered is in the context of moderate to severe renal impairment. bohrium.com In this situation, the accumulation of LAY151 is a consequence of reduced renal clearance, not a drug-drug interaction. The clinical significance of this accumulation is considered low due to the metabolite's inactivity.

A theoretical risk scenario could involve the co-administration of a potent OAT3 inhibitor with vildagliptin, particularly in a patient with pre-existing renal insufficiency. Such a combination could potentially further decrease the clearance of LAY151, leading to higher-than-expected plasma concentrations of the metabolite. However, no clinical studies have specifically investigated this scenario or identified it as a clinical risk.

Risk Mitigation:

No specific risk mitigation strategies pertaining to drug interactions involving the this compound are currently recommended.

The primary consideration for the metabolite is in patients with impaired renal function, where monitoring of renal health is standard clinical practice for managing the parent drug and other medications.

Advanced Research Methodologies and Quantitative Modeling Approaches

Analytical Techniques for Precise Metabolite Quantification in Biological Matrices

The accurate quantification of the Vildagliptin (B1682220) Carboxylic Acid Metabolite, known as M20.7, in biological matrices such as plasma and urine is fundamental to pharmacokinetic analysis. Highly selective and sensitive analytical methods are required to distinguish the metabolite from the parent drug and other endogenous compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the predominant technique for the quantification of Vildagliptin and its metabolites. globalresearchonline.netnih.gov Methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are employed for the separation of the compounds. nih.govwjpr.net

Separation is typically achieved using a C18 column, with a mobile phase consisting of a mixture of an ammonium acetate buffer and an organic solvent like acetonitrile. mdpi.comresearchgate.net Following chromatographic separation, detection is performed using a mass spectrometer, often with an electrospray ionization (ESI) source in positive ion mode. nih.gov This combination allows for high selectivity and sensitivity, enabling the precise measurement of the metabolite even at low concentrations in complex biological samples. researchgate.net The use of UPLC systems can enhance separation efficiency and reduce analysis time compared to traditional HPLC. nih.gov

Table 1: Typical Parameters for LC-MS/MS Analysis

ParameterDescription
ChromatographyReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC)
Stationary PhaseC18 Column
Mobile PhaseMixture of Ammonium Acetate Buffer and Acetonitrile
DetectionTandem Mass Spectrometry (MS/MS)
Ionization SourceElectrospray Ionization (ESI), Positive Mode

Radiotracer studies are essential for determining the absorption, metabolism, and excretion (AME) profile of a drug. In a human mass balance study involving a single oral 100-mg dose of [14C]Vildagliptin, the metabolic fate of the drug was comprehensively characterized. nih.govresearchgate.net

Following administration, Vildagliptin was extensively metabolized. The carboxylic acid metabolite (M20.7), formed through cyano group hydrolysis not mediated by cytochrome P450 (P450) enzymes, was identified as the major circulating component in plasma. nih.govresearchgate.net It accounted for 55% of the total plasma radioactivity area under the curve (AUC), significantly more than the unchanged parent drug (25.7%). nih.govresearchgate.net

The study achieved a complete recovery of the administered radioactive dose within 7 days. nih.gov The primary route of excretion was via the kidneys. sci-hub.se

Table 2: Excretion and Mass Balance of [14C]Vildagliptin Radioactivity

Excretion RouteMean Recovery (% of Dose)Component in Urine (% of Dose)
Urine85.4%Unchanged Vildagliptin: 22.6%
Feces14.8%Unchanged Vildagliptin: 4.54%
Total Recovery100.2%N/A

Data sourced from a study involving a single 100-mg oral dose of [14C]Vildagliptin in healthy male subjects. nih.govsci-hub.se

In Vitro-In Vivo Correlation (IVIVC) Studies for Predictive Modeling

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like the rate of drug dissolution) and an in vivo response (such as the plasma drug concentration-time profile). The primary objective of an IVIVC is to use in vitro data as a surrogate for in vivo bioavailability, which can reduce the number of human studies required during drug development.

For a drug like Vildagliptin and its carboxylic acid metabolite, a "Level A" IVIVC is the most desirable. This represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. The development of a Level A IVIVC typically involves these steps:

Data Collection : Obtaining in vitro dissolution profiles for different formulations and corresponding in vivo plasma concentration profiles from human studies. turkjps.org

Deconvolution : Using the in vivo plasma concentration data from an immediate-release formulation to determine the in vivo absorption profile or the unit impulse response. turkjps.orgnih.gov

Correlation Modeling : Plotting the percentage of drug absorbed in vivo against the percentage of drug dissolved in vitro (a Levy plot) to establish a linear correlation. turkjps.org

Validation : Assessing the model's internal and external predictability by using it to predict in vivo pharmacokinetic parameters and comparing them to observed values. A prediction error of less than 10% is generally considered acceptable. turkjps.org

A validated IVIVC model can be a powerful tool for setting dissolution specifications and supporting biowaivers for certain post-approval manufacturing changes.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion of drugs based on physiological, anatomical, and biochemical parameters. dntb.gov.uanih.gov These models represent organs and tissues as separate compartments connected by blood flow, providing a realistic framework for predicting drug and metabolite pharmacokinetics. nih.gov

A comprehensive PBPK model has been developed for Vildagliptin to predict its pharmacokinetics. dntb.gov.uanih.gov The development process involves a structured approach:

Data Compilation : A thorough literature review is conducted to gather essential information on the physicochemical properties of Vildagliptin, as well as its pharmacokinetic parameters. dntb.gov.uanih.gov

Model Construction : Using specialized software such as PK-Sim®, a whole-body PBPK model is constructed. dntb.gov.uaresearchgate.net This model incorporates system parameters (e.g., organ volumes, blood flow rates) and drug-specific parameters.

Model Validation : The model's robustness is assessed by comparing its predictions against observed clinical data. researchgate.net This is done by simulating plasma concentration-time profiles and comparing key pharmacokinetic parameters (like AUC and Cmax). The model's accuracy is confirmed if the predicted values fall within an acceptable limit of error, typically a 2-fold difference from observed values, and through visual predictive checks. dntb.gov.uanih.gov

This validated model can then be extended to simulate the pharmacokinetics of the Vildagliptin Carboxylic Acid Metabolite by incorporating its formation and elimination pathways.

A key application of PBPK modeling is to predict drug pharmacokinetics in special populations where clinical studies may be limited. dntb.gov.ua The PBPK model for Vildagliptin has been successfully used to predict its pharmacokinetic variations in patients with chronic kidney disease (CKD). nih.govnih.gov

Since the this compound is primarily cleared by the kidneys, renal impairment significantly alters its exposure. The PBPK model can mechanistically account for the physiological changes associated with CKD (e.g., reduced glomerular filtration rate) to predict the resulting impact on metabolite concentrations. nih.gov Simulated systemic concentration-time profiles in CKD subjects have shown good concordance with observed clinical data. nih.gov This predictive capability is crucial for understanding how the metabolite accumulates in patients with varying degrees of renal function, thereby informing potential dose adjustments for the parent drug. dntb.gov.uanih.gov

Ex Vivo and In Vitro Cell-Based and Enzyme-Based Assays for Mechanistic Investigations

The primary metabolite of vildagliptin, known as this compound (M20.7 or LAY151), has been the subject of various ex vivo and in vitro studies to elucidate its biological activities and potential mechanisms of action. These investigations have utilized sophisticated cell-based and enzyme-based assays to provide a deeper understanding of its interactions at a molecular and cellular level.

Enzyme-Based Assays

While it is established that the formation of this compound from its parent compound, vildagliptin, is a hydrolysis reaction of the cyano group not mediated by cytochrome P450 (CYP) enzymes, research has explored the metabolite's own potential to interact with these critical drug-metabolizing enzymes. Some reports have suggested that M20.7 is a potent inhibitor of P450 enzyme activity. However, detailed quantitative data, such as IC50 values across various CYP isoforms from publicly available scientific literature, remains limited, preventing a comprehensive assessment of its direct enzyme inhibition profile in this context. It is known that dipeptidyl peptidase-4 (DPP-4) contributes to the hydrolysis of vildagliptin to form M20.7. In turn, M20.7 itself has been shown to have negligible inhibitory activity on the DPP-4 enzyme, indicating it does not share the primary pharmacological action of its parent compound.

Cell-Based Assays

In vitro studies using various cell lines have provided significant insights into the potential cellular effects of this compound.

Interaction with Solute Carrier Transporters:

Research has identified this compound as a substrate for the organic anion transporter 3 (OAT3), a member of the solute carrier (SLC) family of transporters crucial for the renal elimination of various drugs and endogenous compounds. In in vitro studies using cells overexpressing OAT3, the uptake of M20.7 was shown to be inhibited by uremic toxins that accumulate in patients with chronic renal failure. This suggests a potential mechanism for the observed increase in plasma concentrations of M20.7 in individuals with impaired kidney function.

Table 1: Inhibition of this compound (M20.7) Uptake in OAT3 Overexpressing Cells by Uremic Toxins

Inhibitor (Uremic Toxin)IC50 (μM)Inhibition Type
3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF)5.75Mixed
Hippuric acid (HA)29.0Mixed
Indoxyl sulfate (B86663) (IS)69.5Mixed

Induction of Inflammatory Markers:

Studies utilizing human hepatoma (HepG2) and leukemia (HL-60) cell lines have investigated the potential of this compound to modulate inflammatory responses. These experiments revealed that both vildagliptin and its M20.7 metabolite can induce the messenger RNA (mRNA) expression of S100A8 and S100A9, which are calcium-binding proteins associated with inflammatory processes.

Furthermore, in differentiated HL-60 cells, which serve as a model for human neutrophils, M20.7 was observed to induce the release of the S100A8/A9 protein complex in a concentration-dependent manner. This finding suggests a potential mechanistic link between the metabolite and inflammatory signaling pathways.

Table 2: Effect of this compound (M20.7) on S100A8/A9 Complex Release from HL-60 Cells

Concentration of M20.7 (μM)S100A8/A9 Complex Concentration (pg/mL)
0 (Control)444 ± 127
1681 ± 172
10981 ± 220

Data are presented as mean ± standard deviation.

These in vitro cell-based and enzyme-based assays are crucial in characterizing the molecular and cellular interactions of this compound. While the metabolite is pharmacologically inactive concerning DPP-4 inhibition, these studies have uncovered other potential biological activities, including interactions with drug transporters and modulation of inflammatory markers, which warrant further investigation to fully understand its physiological and clinical significance.

Future Research Directions and Translational Perspectives

Elucidation of Remaining Uncharacterized Metabolic Pathways and Associated Enzymes

The primary route of vildagliptin (B1682220) metabolism is the hydrolysis of its cyano group to form the Vildagliptin Carboxylic Acid Metabolite. nih.govnih.gov This process is known to be largely independent of the cytochrome P450 (CYP) enzyme system, which contributes to vildagliptin's low propensity for drug-drug interactions. nih.gov Research has identified that Dipeptidyl Peptidase-4 (DPP-4), the therapeutic target of vildagliptin, is significantly involved in this hydrolytic conversion. researchgate.netnih.gov Studies have demonstrated a strong positive correlation between DPP-4 activity in liver samples and the formation rate of the M20.7 metabolite. nih.gov Furthermore, the formation of this metabolite was inhibited by sitagliptin, another DPP-4 inhibitor, confirming the enzyme's role. nih.gov

However, the contribution of DPP-4 is not absolute, suggesting that other enzymes or pathways may be involved. While minor metabolic pathways for vildagliptin, such as amide bond hydrolysis, glucuronidation, and oxidation, have been identified, the specific enzymes responsible for the primary hydrolysis beyond DPP-4 are not fully characterized. nih.govresearchgate.netresearchgate.net Future research should focus on identifying these other contributing enzymes, which could include other hydrolases or esterases present in the liver and other tissues. Understanding the complete enzymatic landscape of vildagliptin metabolism will provide a more comprehensive picture of its disposition and potential for inter-individual variability.

Table 1: Known and Potential Pathways in Vildagliptin Metabolism

Metabolic Pathway Resulting Metabolite Key Enzymes/Notes
Primary Pathway
Cyano Group Hydrolysis Vildagliptin Carboxylic Acid (M20.7/LAY151) Primarily mediated by Dipeptidyl Peptidase-4 (DPP-4). researchgate.netnih.gov Other hydrolases may be involved. Not significantly mediated by Cytochrome P450 enzymes. nih.gov
Minor Pathways
Amide Bond Hydrolysis M15.3 Specific enzymes not fully characterized. nih.gov
Glucuronidation M20.2 Specific enzymes not fully characterized. nih.gov

Long-Term Effects and Chronic Exposure Implications of the Metabolite

Currently, there is a significant gap in the literature regarding the long-term effects of chronic exposure to this compound. Most safety and tolerability studies have focused on the parent drug, vildagliptin. nih.govnih.govnih.gov These studies have generally found vildagliptin to be well-tolerated. nih.govnih.gov

The clinical relevance of understanding the metabolite's long-term effects is underscored by pharmacokinetic data from patients with renal impairment. In these individuals, the systemic exposure to the M20.7 metabolite is significantly increased, far more than the increase in exposure to the parent drug. nih.govbohrium.com This accumulation is due to the metabolite's reliance on renal excretion. nih.gov Given that type 2 diabetes is often associated with declining kidney function, a substantial patient population is likely to have elevated and prolonged exposure to this metabolite. mdpi.com Therefore, dedicated long-term toxicological studies on the this compound are warranted to ensure patient safety, particularly in populations with compromised renal function.

Exploration of Novel Biological Roles and Off-Target Interactions Beyond Current Understanding

Although this compound is classified as pharmacologically inactive with respect to DPP-4 inhibition, emerging evidence suggests it may not be entirely inert. nih.gov A significant area for future research is the exploration of its potential off-target interactions and novel biological roles.

One intriguing finding is that both vildagliptin and its M20.7 metabolite can induce the expression of the pro-inflammatory proteins S100A8 and S100A9 in human hepatoma (HepG2) and leukemia (HL-60) cell lines. nih.govresearchgate.netresearchgate.net The S100A8/A9 complex, also known as calprotectin, is associated with various inflammatory responses. nih.govnih.gov This suggests a potential mechanism by which vildagliptin could, in rare cases, be associated with liver dysfunction, and indicates that the metabolite may have immunomodulatory effects that are independent of the parent drug's primary mechanism of action. nih.govresearchgate.net

Furthermore, some commercial suppliers of the metabolite list it as a potent inhibitor of P450 enzyme activity. medchemexpress.com This claim requires rigorous independent verification, as it contrasts with the established low potential for CYP-mediated interactions of the parent drug. nih.gov If substantiated, this could have significant clinical implications for polypharmacy in patients with diabetes. Future research should systematically screen the this compound against a broad panel of receptors, enzymes, and transporters to identify any unforeseen biological activities.

Development of Enhanced Research Methodologies for Comprehensive Metabolite Analysis and Predictive Toxicology

Advancements in analytical and predictive methodologies are crucial for a more thorough understanding of the this compound.

Comprehensive Metabolite Analysis: A variety of analytical techniques have been employed for the quantification of vildagliptin and its metabolites in biological matrices. These predominantly include High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC). nih.govjchr.org These methods offer high sensitivity and selectivity. jchr.org Future efforts should focus on refining these methods for high-throughput screening to analyze large cohorts and on developing techniques for intracellular metabolite quantification to better understand its cellular disposition and potential for target engagement.

Predictive Toxicology: The use of computational models can aid in predicting the potential toxicity and pharmacokinetic behavior of metabolites. Physiologically Based Pharmacokinetic (PBPK) modeling has already been successfully used to predict the pharmacokinetics of vildagliptin and its M20.7 metabolite in both healthy subjects and patients with chronic kidney disease. mdpi.com These models can be further developed to incorporate in vitro data on potential off-target effects to create more robust predictive toxicology models. Such in silico tools can help to anticipate potential adverse effects of the metabolite, especially under conditions of chronic exposure or in vulnerable patient populations, thereby guiding future clinical monitoring and drug development efforts.

Q & A

Q. Key Takeaways

  • Synthesis : Prioritize stereoselective glycosylation and crystallization for metabolite purity .
  • Analytics : Combine HPLC, FTIR, and reference standards for robust validation .
  • Renal Studies : Stratify by GFR, adjust for CrCl, and leverage longitudinal designs .
  • Data Robustness : Use meta-analyses and cross-validation to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vildagliptin Carboxylic Acid Metabolite
Reactant of Route 2
Reactant of Route 2
Vildagliptin Carboxylic Acid Metabolite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.